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Fmoc-L-Photo-Methionine

Cat. No.: B2947255
M. Wt: 379.4 g/mol
InChI Key: QKMQUEIDJLPYHS-SFHVURJKSA-N
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Description

Significance of Non-Canonical Amino Acids (ncAAs) in Advancing Biological Research

The twenty canonical amino acids encoded by the genetic code form the fundamental building blocks of proteins. However, the expansion of this repertoire to include non-canonical amino acids (ncAAs) has revolutionized biological research. frontiersin.orgnih.gov There are over 200 known ncAAs that can be incorporated into proteins, offering a much wider variety of chemical functionalities than the standard amino acids. frontiersin.org

The site-specific incorporation of ncAAs allows for the precise engineering of proteins, providing novel opportunities to:

Elucidate Protein Structure and Function: By introducing ncAAs with unique spectroscopic probes or reactive groups, researchers can gain deeper insights into protein dynamics and mechanisms. frontiersin.orgacs.org

Investigate Molecular Interactions: ncAAs with bio-orthogonal labels, such as those used in click chemistry or photo-crosslinking, are invaluable for studying protein-protein, protein-nucleic acid, and protein-lipid interactions. nih.govcreative-proteomics.com

Develop Novel Biotherapeutics: The incorporation of ncAAs can enhance the stability and activity of therapeutic peptides and proteins. mdpi.com

Create New Biopolymers: ncAAs are fundamental to synthetic biology for creating novel biopolymers and laying the groundwork for synthetic cells. frontiersin.org

Methods for introducing ncAAs into proteins are varied and include genetic code expansion (GCE), solid-phase peptide synthesis (SPPS), and chemical modifications. frontiersin.orgbitesizebio.com This versatility has established ncAAs as indispensable tools at the intersection of chemistry and biology. frontiersin.org

Historical Context and Evolution of Photoactivatable Amino Acid Probes

The concept of using light to control molecular activity in biological systems, termed photoaffinity labeling (PAL), was first introduced in the early 1960s. researchgate.net A significant early milestone was the synthesis and use of "caged" ATP in 1978 to study Na:K pumps. wikipedia.org This pioneering work laid the foundation for the development of a wide array of photoactivatable molecules.

The evolution of photo-crosslinking moieties has been central to the advancement of these probes. Key photoreactive groups include:

Aryl Azides: One of the earliest photoreactive groups used, which form reactive nitrenes upon UV irradiation. researchgate.netnih.gov

Benzophenones: Introduced in the 1970s, benzophenones form a diradical upon UV-A light exposure that can insert into C-H bonds. researchgate.netnih.gov They are less likely to be quenched by water compared to other groups. nih.gov

Diazirines: Also developed in the 1970s, diazirines are noted for their small size and high reactivity. nih.govrsc.org Upon UV activation, they release nitrogen gas to generate a highly reactive carbene intermediate that can form covalent bonds with nearby molecules. creative-proteomics.comwikipedia.org The small size of the diazirine group minimizes potential steric hindrance. rsc.org

These photoreactive groups have been incorporated into various amino acids, creating a powerful toolkit for capturing transient and weak biomolecular interactions that are otherwise difficult to study. creative-proteomics.comrsc.org

Overview of Fmoc-L-Photo-Methionine as a Multifunctional Photo-Crosslinking Reagent

This compound is a synthetically derived, photo-reactive amino acid. wikipedia.org It belongs to the class of diazirine-containing ncAAs and is specifically designed for use in chemical biology and drug discovery research. sigmaaldrich.comsigmaaldrich.com The "Fmoc" (9-fluorenylmethoxycarbonyl) group is a protecting group essential for its application in Fmoc-based solid-phase peptide synthesis (SPPS), allowing its precise incorporation into a peptide sequence. sigmaaldrich.comsigmaaldrich.com

The key feature of this compound is the diazirine ring integrated into its side chain. sigmaaldrich.com This small, three-membered ring is stable in the dark but, upon irradiation with UV light (typically around 360 nm), it ejects nitrogen gas to form a highly reactive and short-lived carbene. wikipedia.orgiris-biotech.de This carbene can then rapidly and non-selectively insert into adjacent C-H or heteroatom-H bonds, forming a stable covalent linkage with interacting biomolecules. nih.goviris-biotech.de

This ability to convert a non-covalent interaction into a covalent bond makes this compound an invaluable tool for photoaffinity labeling. sigmaaldrich.comsigmaaldrich.com It is used to identify and validate cellular targets of small molecules or peptides, map protein-protein interaction sites, and probe cellular mechanisms. sigmaaldrich.comiris-biotech.de The unprotected version of this amino acid, L-Photo-Methionine, can also be used to study protein-protein interactions within living cells. wikipedia.orgiris-biotech.de

Table 1: Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 945859-89-2 sigmaaldrich.comiris-biotech.dechemscene.com
Molecular Formula C₂₁H₂₁N₃O₄ sigmaaldrich.comiris-biotech.dechemscene.com
Molecular Weight 379.41 g/mol sigmaaldrich.comchemscene.com
Synonym (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-4-(3-methyl-3H-diazirin-3-yl)butanoic acid sigmaaldrich.com
Functional Group Fmoc, Diazirine sigmaaldrich.comsigmaaldrich.com
Form Powder sigmaaldrich.comsigmaaldrich.com
Storage Temperature -20°C sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21N3O4 B2947255 Fmoc-L-Photo-Methionine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(3-methyldiazirin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-21(23-24-21)11-10-18(19(25)26)22-20(27)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,27)(H,25,26)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMQUEIDJLPYHS-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=N1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N=N1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of Fmoc L Photo Methionine

Strategies for the Chemical Synthesis of Fmoc-L-Photo-Methionine

The synthesis of this compound is a multi-step process that begins with the creation of the core photo-methionine structure, followed by the separation of the desired enantiomer and the final integration of the Fmoc protecting group.

Racemic Photo-Methionine Synthesis via Strecker Amino Acid Synthesis

The initial step in producing photo-methionine involves the synthesis of a racemic mixture, meaning both the L- and D-enantiomers are produced in equal amounts. This is commonly achieved through the Strecker amino acid synthesis. This classic method for synthesizing amino acids involves the reaction of an aldehyde with ammonia (B1221849) and cyanide. In the case of photo-methionine, the starting aldehyde is 4-(3-methyl-3H-diazirin-3-yl)butanal.

The Strecker synthesis proceeds through the formation of an α-aminonitrile intermediate, which is then hydrolyzed to yield the racemic amino acid, photo-methionine. This method is a robust and well-established procedure for the formation of the fundamental amino acid backbone.

Enantiomeric Separation for L-Photo-Methionine

For most biological applications, only the L-enantiomer of an amino acid is useful, as this is the form that is naturally incorporated into proteins by the cellular machinery. Therefore, the racemic mixture of photo-methionine produced by the Strecker synthesis must be resolved to isolate the desired L-photo-methionine.

A common and effective method for this enantiomeric separation is through enzymatic resolution. This technique utilizes the stereospecificity of enzymes to selectively react with one enantiomer in the racemic mixture. For photo-methionine, this can be achieved by first acetylating the racemic mixture to form N-acetyl-photo-methionine. An enzyme, such as a specific acylase, is then used to selectively hydrolyze the acetyl group from the L-enantiomer, leaving the D-enantiomer acetylated. This difference in chemical properties allows for the separation of L-photo-methionine from the N-acetyl-D-photo-methionine.

Integration of the Fmoc Protecting Group during Synthesis

Once the pure L-photo-methionine has been isolated, the final step is the integration of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the α-amino group. The Fmoc group is crucial for the application of this compound in solid-phase peptide synthesis (SPPS), as it prevents the amino group from participating in unwanted reactions during the peptide chain elongation.

The Fmoc group is typically introduced by reacting L-photo-methionine with an Fmoc-donating reagent, such as Fmoc-chloride (Fmoc-Cl) or Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu), under basic conditions. The reaction is generally carried out in a solvent mixture, such as aqueous dioxane or dimethylformamide (DMF), with a base like sodium bicarbonate or an organic base to neutralize the acidic byproducts. This results in the formation of the stable this compound compound. chempep.com

ReagentBaseSolvent
Fmoc-ClSodium BicarbonateAqueous Dioxane
Fmoc-OSuSodium BicarbonateAqueous Dioxane
Fmoc-OSuOrganic BaseDimethylformamide (DMF)

Chemical Properties Relevant to Photoactivation

The key feature of this compound is its ability to be activated by light, which is conferred by the diazirine moiety within its structure.

Diazirine Moiety as the Photoactivatable Group

The diazirine is a three-membered ring containing two nitrogen atoms and one carbon atom. This strained ring system is relatively stable in the dark and to many chemical conditions, making it an ideal photoactivatable group. The diazirine moiety within this compound is the key to its function as a photo-crosslinking agent. nih.gov

Photoactivation Mechanism: UV Light-Induced Nitrogen Extrusion and Carbene Formation

Upon irradiation with ultraviolet (UV) light, typically around 360 nm, the diazirine ring in this compound undergoes a photochemical reaction. sigmaaldrich.comiris-biotech.de The energy from the UV light excites the diazirine molecule, leading to the irreversible extrusion of molecular nitrogen (N₂) gas. wikipedia.org

This nitrogen extrusion event results in the formation of a highly reactive intermediate known as a carbene. wikipedia.org A carbene is a neutral chemical species containing a carbon atom with two unshared valence electrons. The carbene generated from photo-methionine is highly unstable and will rapidly react with nearby molecules to form stable covalent bonds. This high reactivity allows it to insert into a wide variety of chemical bonds, including C-H and N-H bonds, which are abundant in proteins. This indiscriminate reactivity is what makes this compound a powerful tool for mapping protein-protein interactions, as it can form a covalent cross-link with any nearby amino acid residue upon photoactivation. nih.gov

ParameterDescription
Activating Stimulus Ultraviolet (UV) Light
Typical Wavelength ~360 nm
Photoactivatable Group Diazirine
Reaction Nitrogen Extrusion
Reactive Intermediate Carbene
Outcome Covalent Bond Formation

Reactivity and Lifetime of the Generated Carbene Intermediate

Upon irradiation with UV light, typically in the range of 350-370 nm, the diazirine ring of this compound absorbs energy, leading to the expulsion of a molecule of nitrogen gas (N₂). creative-proteomics.comiris-biotech.de This photochemical decomposition results in the formation of a highly reactive and short-lived carbene intermediate. wikipedia.orgcreative-proteomics.comnih.gov

The generated species is a singlet carbene, a neutral divalent carbon atom with two unshared electrons in the same orbital. nih.gov This intermediate is exceptionally reactive and has a very brief lifetime, which contributes to the specificity of the crosslinking reaction, as it can only react with molecules in its immediate vicinity. wikipedia.orgcreative-proteomics.com The high reactivity allows the carbene to participate in a variety of chemical transformations that are not typically accessible to standard amino acid side chains. nih.govwikipedia.org Its reactions are generally non-selective, enabling the labeling of a wide range of proximal biomolecules. One of the primary reaction pathways for this carbene is insertion into single bonds, including the strong and typically unreactive carbon-hydrogen (C-H) bonds, as well as oxygen-hydrogen (O-H) and nitrogen-hydrogen (N-H) bonds. wikipedia.orgrsc.org This broad reactivity profile makes it a powerful tool for capturing molecular interactions in their native state. creative-proteomics.com

PropertyDescription
Activation UV light (approx. 350-370 nm) creative-proteomics.comthermofisher.com
Precursor Diazirine ring creative-proteomics.com
Intermediate Singlet Carbene nih.gov
Byproduct Nitrogen Gas (N₂)
Reactivity High, non-selective creative-proteomics.com
Lifetime Very short-lived creative-proteomics.comnih.gov

Photocrosslinking Reaction Mechanisms

The utility of this compound in molecular biology and chemical biology stems from the ability of its light-generated carbene intermediate to form stable covalent bonds with other molecules, effectively "trapping" interaction partners. wikipedia.org This process, known as photocrosslinking, is initiated at a specific time by exposing the sample to UV light, providing temporal control over the experiment. thermofisher.com

Covalent Bond Formation with Proximal Biomolecules

Once generated, the carbene intermediate rapidly reacts with any accessible chemical bonds in its immediate vicinity. iris-biotech.de This proximity-dependent labeling is a cornerstone of its application. wikipedia.org The carbene can insert into the C-H bonds found in the side chains and backbones of amino acids within proteins, the sugar-phosphate backbone and bases of nucleic acids, or the hydrocarbon chains of lipids. creative-proteomics.comnih.gov

The primary mechanism is insertion, where the carbene effectively inserts itself into an existing single bond (e.g., C-H, O-H, N-H). nih.govwikipedia.org This forms a new, stable covalent bond, permanently linking the peptide containing the photo-methionine residue to its interacting partner. iris-biotech.de For example, an insertion into a C-H bond creates a new C-C bond and a new C-H bond. This ability to react with otherwise inert C-H bonds is a key advantage, as these bonds are ubiquitous in biological systems, allowing for comprehensive labeling of binding partners. rsc.org The reaction is not limited to insertion; addition reactions with various nucleophilic residues are also possible. thermofisher.comnih.gov This broad reactivity ensures that almost any biomolecule that comes close to the photo-activated residue can be covalently captured. wikipedia.orgcreative-proteomics.com

Zero-Length Crosslinking Capability

The crosslinking mediated by photo-methionine is categorized as "zero-length". fishersci.com This term signifies that the covalent bond is formed directly between an atom of the interacting molecule and the carbon atom of the original diazirine ring, without the introduction of any intervening spacer or linker atoms. nih.govresearchgate.net The reactive carbene is generated from the side chain of the incorporated amino acid itself, and this side chain becomes directly attached to the target molecule. fishersci.com

This contrasts with traditional crosslinking methods that utilize bifunctional reagents, which contain a spacer arm of a defined length that connects two reactive groups. scispace.com The absence of a spacer arm in zero-length crosslinking provides a significant advantage in structural studies. nih.gov It imposes the most stringent distance constraint possible, indicating that the two crosslinked atoms were in direct contact or van der Waals proximity at the moment of photoactivation. nih.govscispace.com This high-resolution distance information is invaluable for accurately mapping protein-protein interaction interfaces, identifying binding sites, and providing experimental data for computational molecular modeling. wikipedia.orgnih.gov

FeatureDescription
Mechanism Direct bond formation via carbene insertion/addition. nih.govwikipedia.org
Spacer Arm None; the amino acid side chain itself is the linker. fishersci.com
Distance Constraint Highly stringent; indicates direct molecular contact. nih.govscispace.com
Advantage Provides high-resolution structural information for mapping interaction sites. wikipedia.orgnih.gov
Result A covalent bond is formed with no additional atoms between the interacting molecules. fishersci.comresearchgate.net

Advanced Research Applications of Fmoc L Photo Methionine in Chemical Biology and Proteomics

Elucidation of Protein-Protein Interactions (PPIs)

The study of PPIs is fundamental to understanding cellular function. Fmoc-L-photo-methionine facilitates the "freezing" of these often-transient interactions through photocrosslinking, enabling their subsequent analysis.

Direct Identification of PPIs in Living Cells via Photocrosslinking

A significant challenge in studying PPIs is their dynamic and often weak nature within the complex milieu of a living cell. Traditional methods may fail to capture these interactions. This compound provides a solution by enabling the direct identification of PPIs in their natural context. nih.govnih.gov

This photoactivatable amino acid analogue is structurally similar to methionine, allowing it to be incorporated into proteins by the cell's own translational machinery without the need for modified tRNAs or aminoacyl tRNA synthetases. nih.govwikipedia.org Once incorporated, the diazirine ring on the photo-methionine can be activated by UV light (around 360 nm). sigmaaldrich.comiris-biotech.deiris-biotech.de This activation generates a highly reactive carbene intermediate that rapidly forms a covalent bond with nearby molecules, effectively crosslinking interacting proteins. wikipedia.orgiris-biotech.deiris-biotech.defishersci.com The resulting covalently linked protein complexes can then be isolated and identified using techniques like Western blotting and mass spectrometry. nih.govfishersci.com

A key advantage of this method is its ability to capture interactions in living cells, providing a more accurate snapshot of the cellular interactome compared to in vitro methods. nih.govnih.gov For instance, this strategy has been successfully used to identify a previously unknown direct interaction between the progesterone-binding membrane protein PGRMC1 and Insig-1, a crucial regulator of cholesterol homeostasis. nih.govspringernature.com

Mapping Transient and Weak Protein-Protein Associations

Many critical cellular processes are governed by protein interactions that are transient and possess low binding affinities. wikipedia.orgscienceboard.net These fleeting interactions are notoriously difficult to study using conventional techniques like affinity purification or yeast two-hybrid screening. scienceboard.net Photo-crosslinking with this compound offers a powerful approach to trap these weak or transient interactions by converting them into stable, covalent linkages. scienceboard.net

The short-lived and highly reactive nature of the carbene generated upon photoactivation ensures that crosslinking is highly specific to immediate binding partners, minimizing the capture of non-specific interactions. researchgate.net This high degree of specificity is crucial for accurately mapping the interactome. researchgate.net Researchers have utilized this approach to investigate post-translational modifications (PTMs), which often mediate dynamic and weak PPIs that are challenging to detect with standard methods. wikipedia.org

Probing Interactions within Membrane Protein Complexes

Membrane proteins play vital roles in cellular signaling, transport, and energy transduction. However, their hydrophobic nature makes them difficult to study using traditional biochemical methods. This compound has proven to be an invaluable tool for investigating the interactions within membrane protein complexes in their native lipid bilayer environment. nih.govwikipedia.org

By incorporating photo-methionine into membrane proteins, researchers can initiate crosslinking within the intact cell membrane, preserving the native conformation and interactions of the protein complex. nih.gov This technique was instrumental in elucidating the interactions of proteins involved in cholesterol homeostasis, such as SCAP, Insig-1, and SREBP. wikipedia.org The ability to capture these interactions in situ provides critical insights into the structure and function of membrane protein complexes. nih.gov

Application in Studying Protein Oligomerization

Protein oligomerization, the assembly of multiple protein subunits into a larger complex, is a fundamental mechanism for regulating protein function. This compound can be employed to study the oligomeric state of proteins within cells. By incorporating the photo-amino acid into a protein of interest, researchers can induce crosslinking between subunits upon UV irradiation.

The formation of higher molecular weight species, corresponding to dimers, trimers, or higher-order oligomers, can be detected by SDS-PAGE and Western blotting. fishersci.com This approach has been used to investigate the oligomeric structures of various proteins, providing insights into their assembly and regulation. wikipedia.org For example, it was used to study the inhibitor-induced conformational changes in the oligomeric structure of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). wikipedia.org

ApplicationProtein SystemKey Finding
Membrane Protein Interaction PGRMC1 and Insig-1Discovered a previously unknown direct interaction crucial for cholesterol homeostasis. nih.gov
Oligomerization Study microsomal prostaglandin E2 synthase-1 (mPGES-1)Detected inhibitor-induced conformational changes in the protein's oligomeric structure. wikipedia.org
Mapping Hydrophobic Regions Calmodulin (CaM)Identified nine distinct cross-link sites, revealing insights into hydrophobic regions of the protein. wikipedia.org

Photoaffinity Labeling (PAL) for Target Identification and Validation

Photoaffinity labeling (PAL) is a powerful technique used to identify the specific cellular targets of small molecules and to validate drug-target interactions. nih.gov this compound serves as a key building block for creating photoaffinity probes.

Strategies for Employing this compound in Photoaffinity Probes

This compound can be incorporated into peptides or small-molecule probes through solid-phase peptide synthesis. sigmaaldrich.com These probes are designed to bind to a specific protein target. Upon UV irradiation, the diazirine group on the photo-methionine is activated, leading to the formation of a covalent bond between the probe and its target protein. sigmaaldrich.com

This covalent capture allows for the subsequent isolation and identification of the target protein, often using mass spectrometry. This approach is invaluable in drug discovery for identifying the molecular targets of novel therapeutic compounds and for validating their mechanism of action. sigmaaldrich.comnih.gov The versatility of this compound allows for its integration into a wide range of probe designs, accelerating research in areas such as probing cellular mechanisms and understanding traditionally "undruggable" targets. sigmaaldrich.com

Probe ComponentFunction
Recognition Moiety A small molecule or peptide that specifically binds to the target protein.
Photoreactive Group (Diazirine) Provided by this compound; forms a covalent bond with the target upon UV activation. sigmaaldrich.com
Reporter Tag (e.g., alkyne, biotin) Facilitates the detection and enrichment of the crosslinked protein-probe complex. scienceboard.net

Application in Probing Cellular Mechanisms and Drug Target Identification

This compound is a key building block in the field of chemical biology for elucidating complex cellular processes and identifying novel drug targets. sigmaaldrich.comscientificlabs.ie Its utility stems from its nature as a diazirine-containing, Fmoc-protected amino acid that functions as a multifunctional photo-crosslinker. sigmaaldrich.comscientificlabs.iesigmaaldrich.com When incorporated into peptides or small-molecule probes, it enables photoaffinity labeling (PAL), a powerful technique to covalently capture transient or low-affinity interactions within a native cellular environment. sigmaaldrich.comscientificlabs.ie Upon irradiation with UV light (typically around 360 nm), the diazirine moiety forms a highly reactive carbene species that covalently bonds with nearby molecules, effectively "trapping" interaction partners. iris-biotech.de

This methodology is instrumental in accelerating drug discovery research by providing a means to probe cellular mechanisms, validate therapeutic targets, and gain insights into proteins traditionally considered "undruggable". sigmaaldrich.comscientificlabs.ie Researchers have successfully used photo-crosslinking amino acids like photo-methionine for broad proteome profiling to uncover the cellular targets of kinase inhibitors such as staurosporine (B1682477) and dasatinib. iris-biotech.de The strategy allows for the identification of protein-protein interactions (PPIs) in living cells, which is crucial for understanding how cellular processes are organized. nih.gov For instance, this approach was used to discover a previously unknown direct interaction between the progesterone-binding membrane protein PGRMC1 and Insig-1, a critical regulator of cholesterol homeostasis, showcasing its power in uncovering novel biological pathways. nih.gov

The general workflow for target identification involves using a probe that contains both the photo-reactive diazirine group and a reporter handle, such as an alkyne for click chemistry. nih.gov This dual functionality allows for the covalent crosslinking of the probe to its target proteins in a complex mixture, followed by the specific attachment of a reporter tag (e.g., biotin (B1667282) for purification or a fluorophore for visualization) to identify and isolate the captured proteins. nih.govnih.gov

Application Area Technique Key Advantage Example
Cellular Mechanisms Photo-crosslinking in living cellsCaptures interactions in their native environmentDiscovery of the PGRMC1-Insig-1 interaction. nih.gov
Target Identification Photoaffinity Labeling (PAL)Covalently traps binding partners for identificationProteome-wide identification of staurosporine targets. iris-biotech.de
Drug Discovery PAL with clickable probesEnables study of "undruggable" targetsTarget validation and mechanistic studies. sigmaaldrich.comscientificlabs.ie

Investigation of Ligand-Protein Binding Interfaces and Binding Sites

The photo-crosslinking capabilities of this compound are highly valuable for the detailed investigation of how ligands, whether they are peptides or small molecules, interact with their protein targets. The covalent bond formed upon photoactivation occurs at the actual site of interaction, providing direct evidence of the binding interface. sigmaaldrich.com Photoaffinity labeling is a powerful method to covalently capture the protein targets of small molecules, enabling studies that elucidate their mechanism of action. nih.gov

By incorporating photo-methionine into a ligand or peptide, researchers can precisely map the contact points within a protein's binding pocket. When the ligand-protein complex is exposed to UV light, the activated photo-methionine crosslinks to the amino acid residues in its immediate vicinity. Subsequent enzymatic digestion of the complex and analysis via mass spectrometry can then identify the exact crosslinked residues, offering high-resolution information about the binding site's topology. This approach is particularly useful for validating target engagement and understanding how a drug molecule orients itself within its binding site. The small size and high reactivity of the diazirine group ensure high cross-linking specificity and efficiency without introducing significant steric hindrance that might alter the natural binding mode. iris-biotech.de

Structural Biology and Conformational Studies

Mapping Proximity Relationships within Protein Structures

This compound is a powerful tool for structural biology, enabling researchers to map proximity relationships and gain insights into the quaternary structure of proteins and protein complexes. wikipedia.org Because the photo-activated diazirine group reacts with molecules in its immediate vicinity, it can be used to identify amino acid residues that are close in three-dimensional space, even if they are distant in the primary sequence. researchgate.net This provides crucial distance constraints for modeling protein structures and understanding their oligomeric states. wikipedia.orgresearchgate.net

This technique has been successfully applied to determine the structure of protein complexes in their native environment. nih.govwikipedia.org For example, studies using photo-crosslinking have revealed the dimeric structure of cyclooxygenase-2 and the oligomeric nature of microsomal prostaglandin E2 synthase-1 within intact cells. iris-biotech.de The ability to incorporate photo-methionine allows for the study of protein interactions within their natural context, such as the membrane-bound mammalian mixed-function oxidase system. wikipedia.org The direct identification of such interactions through photo-cross-linking is a unique advantage of this method for studying the spatial organization of cellular machinery. nih.govresearchgate.net

Complementary Techniques for Defining Reaction Radius and Crosslinked Residues

The data generated from photo-crosslinking experiments with photo-methionine are maximized when combined with advanced analytical techniques, primarily high-resolution mass spectrometry (MS). wikipedia.org The general workflow involves incorporating the photo-amino acid, inducing crosslinking via UV irradiation, purifying the resulting covalently linked protein complexes, and then subjecting them to proteomic analysis. nih.gov

Tandem mass spectrometry (MS/MS) is essential for identifying the specific amino acid residues that have been crosslinked. researchgate.net By analyzing the fragmentation patterns of the crosslinked peptides, researchers can pinpoint the exact sites of covalent linkage. researchgate.netnih.gov This information provides high-resolution distance constraints, as the reactive carbene generated from the diazirine has a very short reaction radius, estimated to be under 5 Å. researchgate.net This well-defined radius allows for precise mapping of the protein-protein interface. wikipedia.orgresearchgate.net The combination of photo-crosslinking with high-resolution MS offers significant advantages over traditional chemical cross-linking, including the ability to study proteins in their native state with fewer limitations on reaction specificity. wikipedia.org

Technique Role Information Gained
Photo-Crosslinking Covalently links proximal moleculesCaptures spatial relationships and interaction partners. nih.gov
Mass Spectrometry (MS/MS) Identifies crosslinked peptides and residuesProvides structural information and pinpoints interaction sites. wikipedia.orgresearchgate.net
LC/MS Analysis Separates and quantifies proteins/peptidesIdentifies and quantifies interacting proteins in a complex. nih.gov

Development of Multifunctional Chemical Probes

Generation of Clickable Photoaffinity Probes with this compound

This compound is a fundamental building block for the synthesis of advanced, multifunctional chemical probes. sigmaaldrich.comscientificlabs.ie A particularly powerful strategy is the creation of "clickable" photoaffinity probes, which combine the photo-crosslinking capability of the diazirine moiety with a bioorthogonal handle for click chemistry, typically a terminal alkyne. nih.govnih.gov

These dual-function probes are designed to first identify and covalently bind to their cellular targets via photoactivation. nih.gov In a second, independent step, the alkyne handle can be selectively reacted with an azide-containing reporter tag. nih.gov This reporter can be a fluorophore for microscopic imaging, a biotin tag for affinity purification and enrichment of the target protein, or another tag for downstream analysis. nih.govnih.gov This two-step approach expands the utility of photoaffinity probes, as a single probe can be used for multiple applications simply by changing the azide-linked reporter group. nih.gov The Fmoc protecting group on this compound makes it directly suitable for use in standard Fmoc solid-phase peptide synthesis, allowing for its precise, site-specific incorporation into peptide-based probes. sigmaaldrich.comsigmaaldrich.com This modular approach has become a cornerstone of modern chemical biology for target identification and the study of protein interactions. sigmaaldrich.comnih.gov

Dual-Functional Probes for Simultaneous Photocrosslinking and Bioorthogonal Labeling

The strategic incorporation of this compound into chemical probes has paved the way for the development of sophisticated dual-functional molecules capable of both photocrosslinking and bioorthogonal labeling. These innovative tools are engineered to contain two key reactive moieties: the diazirine ring inherent to photo-methionine for UV-light-induced covalent bond formation with interacting biomolecules, and a bioorthogonal handle, such as an alkyne or azide (B81097) group, for subsequent chemical modification via "click chemistry." sigmaaldrich.comnih.gov This dual functionality allows for a powerful, two-step approach to identify and characterize protein-protein interactions and drug-target engagement within the complex cellular environment. nih.govresearchgate.net

The design of these probes often follows a "trifunctional" or "minimalist" concept. sigmaaldrich.comnih.gov In the trifunctional approach, the probe consists of three distinct components: a recognition element that directs the probe to a specific protein or class of proteins, the photo-methionine-derived photocrosslinker, and a bioorthogonal handle. Upon binding of the recognition element to its target, UV irradiation initiates the crosslinking event, covalently capturing the interacting partner. The bioorthogonal handle then serves as a point of attachment for reporter tags, such as fluorophores or biotin, enabling visualization or enrichment of the crosslinked complexes. researchgate.netresearchgate.net

More recent advancements have led to the development of "minimalist" probes where the photoreactive diazirine and the bioorthogonal alkyne are integrated into a single, compact chemical entity. nih.gov This design minimizes the structural perturbation to the parent molecule, thereby better preserving its biological activity and binding affinity. The use of this compound in the solid-phase synthesis of peptide-based probes is particularly advantageous, allowing for precise positioning of the dual-functional amino acid within the peptide sequence. sigmaaldrich.com

A typical experimental workflow using these dual-functional probes involves introducing the probe to a cellular or lysate system, allowing it to bind to its target proteins. Subsequent exposure to UV light permanently crosslinks the probe to its binding partners. nih.gov The bioorthogonal handle is then utilized for a copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a reporter molecule. This enables the sensitive detection and identification of the target proteins through techniques like fluorescence imaging, affinity purification followed by mass spectrometry-based proteomics. researchgate.net

The power of this dual-functional approach lies in its ability to covalently trap often transient and low-affinity interactions that are difficult to study using traditional methods. The bioorthogonal ligation step provides a highly selective method for labeling the captured proteins, even in the presence of a multitude of other cellular components. rsc.org

Below is an interactive data table summarizing the key features and applications of representative dual-functional probes that conceptually align with the capabilities afforded by incorporating this compound, illustrating the types of data generated in such chemical proteomics studies.

Probe ArchetypePhotoreactive GroupBioorthogonal HandleApplicationTarget Class ExampleReporter Tag Example
Minimalist Kinase Inhibitor ProbeDiazirineTerminal AlkyneIn-situ proteome profiling of kinase inhibitorsProtein KinasesAzide-functionalized Biotin
Trifunctional Peptide ProbeDiazirineTerminal AlkyneMapping protein-protein interactions of a specific peptideSH2 Domain-containing ProteinsAzide-functionalized Fluorescein
Clickable Natural Product ProbeDiazirineTerminal AlkyneTarget identification of bioactive natural productsTropomyosinAzide-functionalized Rhodamine
Affinity-Based Probe for Drug TargetsDiazirineTerminal AlkyneCell-based profiling of drug targetsVarious enzymes and receptorsAzide-functionalized Affinity Resin

This strategic combination of photocrosslinking and bioorthogonal chemistry, facilitated by building blocks like this compound, provides researchers with a versatile and powerful toolkit to investigate the intricacies of cellular signaling pathways and to accelerate the discovery of new drug targets. sigmaaldrich.comnih.gov

Methodological Considerations and Analytical Techniques for Fmoc L Photo Methionine Studies

Optimization of Photocrosslinking Conditions

The successful formation of specific, covalent bonds between an Fmoc-L-photo-methionine-containing protein and its interaction partners is contingent upon the precise control of the photoactivation process. This involves selecting the appropriate wavelength of UV light and managing its intensity and duration, as well as considering the environmental conditions during irradiation.

The activation of the diazirine ring in photo-methionine is initiated by UV light, leading to the extrusion of nitrogen gas and the formation of a highly reactive carbene intermediate. wikipedia.org The selection of an appropriate UV wavelength is crucial to efficiently generate this carbene without causing significant photodamage to the biological macromolecules under investigation.

The diazirine moiety of photo-methionine is effectively activated by UV light in the range of 320 to 370 nm. fishersci.com A wavelength of approximately 360 nm (commonly 365 nm from mercury lamps) is widely used for this purpose. sigmaaldrich.comiris-biotech.deiris-biotech.descientificlabs.ie Some studies indicate that the optimal wavelength for photoactivation is 345 nm. fishersci.com It is critical to avoid shorter wavelengths, such as 254 nm, as this energy level can cause direct photodestruction of proteins and nucleic acids. fishersci.com For high-intensity light sources like mercury vapor lamps, the use of filters to remove light below 300 nm is a necessary precaution to maintain sample integrity. fishersci.com

The efficiency and specificity of photocrosslinking are directly influenced by the total dose of UV irradiation, which is a function of both intensity and duration. High-wattage lamps are generally more effective and require shorter exposure times than low-wattage lamps. fishersci.com

The duration of UV exposure must be optimized for each specific biological system. For in vivo crosslinking in live cells, total irradiation times of less than 15 minutes are recommended to maintain cell viability. fishersci.com In other experimental setups, irradiation times of 10 minutes have been reported to be effective. iris-biotech.deiris-biotech.de The distance between the UV lamp and the sample is another critical parameter, as irradiation efficiency decreases with increased distance. fishersci.com The optimal distance depends on the power of the lamp; for instance, a 15-watt lamp may be positioned 3-5 cm from the sample, while a more powerful >150-watt lamp might require a distance of 20 cm. fishersci.com

Table 1: Recommended UV Irradiation Parameters for Photo-Methionine Activation

ParameterRecommended Value/RangeNotesSource(s)
Wavelength ~360 nm (e.g., 365 nm)Common and effective for diazirine activation. sigmaaldrich.comiris-biotech.deiris-biotech.de
320-370 nmEffective range for photoactivation. fishersci.com
345 nmConsidered optimal in some protocols. fishersci.com
Lamp Type Stratalinker (e.g., 5 x 15W bulbs)Provides emission at 365 nm. fishersci.com
Mercury Vapor Lamps (e.g., 200W)High wattage, requires filters for wavelengths <300 nm. fishersci.com
Hand-held lamps (e.g., 6-8W)Lower wattage results in lower crosslinking efficiencies. fishersci.com
Irradiation Duration < 15 minutesRecommended for in vivo crosslinking of live cells. fishersci.com
10 minutesUsed in various protocols, often on ice. iris-biotech.deiris-biotech.de
Lamp Distance 3-5 cmFor lower-powered lamps (e.g., 15W). fishersci.com
20 cmFor higher-powered lamps (e.g., >150W). fishersci.com

The environment in which photoactivation occurs can impact the outcome of the crosslinking reaction. To minimize potential degradation of thermally sensitive biological samples and to preserve the integrity of protein complexes, irradiation is often performed at low temperatures, such as on ice (0°C). iris-biotech.deiris-biotech.de

For maximal efficiency, UV irradiation should be performed in a shallow, uncovered reaction vessel to avoid the UV light being impeded. fishersci.com To ensure uniform activation throughout the sample, gentle rotation or agitation may be necessary during the exposure period. fishersci.com While not always explicitly controlled in all protocols, the presence of oxygen can potentially lead to photo-oxidation side reactions, a factor that may be considered in mechanistic studies under anoxic conditions. nih.gov

Detection and Characterization of Photocrosslinked Products

Following UV irradiation, the successful formation of covalent crosslinks between the photo-methionine-containing protein and its binding partners results in the generation of new, higher-molecular-weight species. A variety of analytical techniques can be employed to detect these complexes and separate them from the non-crosslinked monomers.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for detecting photocrosslinked products. The formation of a covalent bond between two or more proteins results in a complex with an increased molecular weight, which is observable as a band shift to a higher position on the gel compared to the monomeric protein. fishersci.comresearchgate.net

After separation by SDS-PAGE, the proteins can be visualized by general protein stains or transferred to a membrane for Western blotting. wikipedia.orgthermofisher.com Western blotting offers greater specificity, as it uses antibodies to detect the target protein and its crosslinked adducts. wikipedia.org This method can confirm that the observed higher-molecular-weight species indeed contains the protein of interest. researchgate.netthermofisher.com

For a more detailed analysis and purification of crosslinked complexes, chromatographic and centrifugation techniques are employed.

Size Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic size. gbiosciences.com When a mixture of crosslinked and non-crosslinked proteins is passed through an SEC column, the larger crosslinked complexes elute earlier than the smaller, monomeric proteins. fishersci.comgbiosciences.comthermofisher.com This method is valuable not only for detecting the presence of aggregates and oligomers but also for isolating these complexes under native conditions for further analysis. nih.govchromatographyonline.com

Sucrose (B13894) Density Gradient Sedimentation is a powerful ultracentrifugation method that separates macromolecules based on their sedimentation velocity, which is influenced by their mass, shape, and density. ncdir.orgupenn.edunih.gov A sample containing the protein mixture is layered onto a sucrose gradient and centrifuged. nih.gov Larger, more compact crosslinked complexes will sediment further down the gradient than the individual, non-crosslinked proteins. springernature.com After centrifugation, the gradient is fractionated and the composition of each fraction is analyzed, often by SDS-PAGE and Western blotting, to determine the distribution of the protein and its crosslinked partners. nih.govnih.gov

Table 2: Comparison of Analytical Techniques for Characterizing Photocrosslinked Products

TechniquePrinciple of SeparationKey Information ProvidedSource(s)
SDS-PAGE Electrophoretic mobility based on molecular weight (under denaturing conditions).Rapid detection of molecular weight shifts, indicating covalent complex formation. Estimation of the apparent molecular weight of the crosslinked product. fishersci.comresearchgate.netthermofisher.com
Western Blotting Immuno-detection following SDS-PAGE separation.Specific confirmation that the higher molecular weight species contains the protein of interest. wikipedia.orgthermofisher.com
Size Exclusion Chromatography (SEC) Hydrodynamic size (Stokes radius) under native or denaturing conditions.Separation and isolation of monomers, dimers, and higher-order oligomers. Analysis of protein aggregation. fishersci.comgbiosciences.comthermofisher.com
Sucrose Density Gradient Sedimentation Sedimentation velocity (dependent on mass, density, and shape) under native conditions.Separation of complexes based on size and shape. Determination of whether a protein is part of a high-molecular-weight complex. ncdir.orgupenn.edunih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Crosslink Site Identification

The precise identification of interaction sites in protein-protein complexes captured by this compound is critically dependent on advanced mass spectrometry techniques. High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are indispensable tools for elucidating the exact location of the covalent bond formed upon photoactivation.

Following the photocrosslinking and proteolytic digestion of the protein complex, the resulting peptide mixture, which includes crosslinked peptides, is introduced into the mass spectrometer. HRMS provides highly accurate mass measurements of these peptides. This precision is crucial for distinguishing between crosslinked peptides and other species in the complex mixture, as well as for determining the elemental composition of the crosslinked species.

Tandem Mass Spectrometry (MS/MS) is then employed to sequence the crosslinked peptides. In an MS/MS experiment, a specific precursor ion (the crosslinked peptide) is selected and fragmented. The resulting fragment ions are then analyzed to reveal the amino acid sequence of the constituent peptides. By analyzing the fragmentation pattern, researchers can pinpoint the specific amino acid residues that are covalently linked by the photo-activated methionine. nih.gov The zero-length nature of the crosslink formed by photo-methionine means that the identified residues were in very close proximity within the native protein complex. wikipedia.org

The combination of HRMS and MS/MS allows for the confident identification of the crosslink site, providing high-resolution structural information about the protein-protein interaction interface. nih.govwikipedia.org This detailed molecular snapshot is invaluable for understanding the topology and specific contacts that govern protein complex formation and function.

Enrichment Strategies for Photocrosslinked Adducts (e.g., affinity purification via bioorthogonal tags)

Due to the often low abundance of photocrosslinked adducts within a complex cellular lysate, enrichment strategies are essential for their successful identification by mass spectrometry. Affinity purification, particularly when coupled with bioorthogonal tags, is a powerful approach to isolate these specific protein complexes. nih.gov

Bioorthogonal tags are chemical handles that can be incorporated into proteins and react specifically with a counterpart molecule, allowing for selective labeling and purification. In the context of this compound studies, a protein of interest can be engineered to contain both the photo-amino acid and an affinity tag. Alternatively, the photo-amino acid itself can be modified with a bioorthogonal handle.

After photocrosslinking, the cell lysate is subjected to affinity purification using a resin that specifically binds to the tag. This process selectively captures the protein of interest along with its crosslinked partners, effectively enriching them from the vast excess of other cellular proteins. This enrichment step significantly improves the signal-to-noise ratio for subsequent mass spectrometry analysis, increasing the likelihood of identifying the crosslinked peptides.

One common strategy involves the use of tags like the His-tag, which binds to nickel- or cobalt-chelated resins. nih.govchemrxiv.org Another approach utilizes the high-affinity interaction between biotin (B1667282) and avidin (B1170675) or streptavidin. By incorporating a biotin tag, the crosslinked complexes can be efficiently pulled down using streptavidin-coated beads. These "Affinity Bioorthogonal Chemistry tags" (ABC-tags) can serve a dual purpose of facilitating purification and enabling subsequent bioorthogonal labeling. nih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Specificity and Control Experiments in this compound-Based Assays

To ensure the validity and reliability of data obtained from this compound-based photocrosslinking experiments, a series of rigorous specificity and control experiments are paramount. springernature.com These controls are designed to distinguish between specific, biologically relevant interactions and non-specific or artifactual crosslinking events.

Importance of Negative Controls (e.g., absence of UV, absence of photo-amino acid)

Negative controls are fundamental to establishing the specificity of the observed photocrosslinking. Two critical negative controls are:

Absence of UV irradiation: A parallel experiment should be conducted where the cells or protein mixture containing the photo-methionine is not exposed to UV light. In the absence of photoactivation, no covalent crosslinks should be formed. The absence of crosslinked products in this control confirms that the observed interactions are indeed UV-dependent and not a result of non-specific aggregation or other artifacts.

Absence of the photo-amino acid: Another essential control involves performing the experiment with cells that have not been supplemented with this compound. This ensures that any observed crosslinking is a direct consequence of the incorporation and photoactivation of the unnatural amino acid. This control helps to rule out the possibility of endogenous cellular components causing crosslinking under UV irradiation.

The data from these negative controls provide a baseline against which the results of the primary experiment can be compared, allowing for the confident identification of true positive interactions.

Evaluation of Non-Specific Photocrosslinking

While photo-methionine offers a significant advantage in capturing protein-protein interactions in their native environment, the potential for non-specific photocrosslinking must be carefully evaluated. The highly reactive carbene intermediate generated upon photoactivation can, in principle, react with any nearby molecule. wikipedia.org

Several factors can contribute to non-specific crosslinking, including the overexpression of bait proteins, which can lead to artificial interactions. Therefore, it is important to express the photo-methionine-containing protein at levels as close to endogenous as possible.

To assess the level of non-specific crosslinking, it is often useful to perform the experiment with a known non-interacting protein pair. The absence of significant crosslinking between these proteins can provide evidence for the specificity of the interactions observed with the protein of interest. Additionally, comparing the crosslinking pattern to that obtained with a different photo-crosslinking amino acid can help to identify specific and reproducible interactions. While carbene reactions are generally considered non-specific in solution, their reactivity within the structured environment of a protein complex may exhibit some degree of preference. nih.gov

Ultimately, a combination of carefully designed controls and a thorough evaluation of the potential for non-specific interactions are crucial for the robust interpretation of data from this compound-based assays. springernature.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.